Saintopin

Topoisomerase inhibition Antitumor antibiotics DNA cleavage

Researchers studying topoisomerase crosstalk or drug resistance need dual-pathway inhibitors, not single-target controls. Saintopin uniquely poisons both topo I and II, unlike camptothecin or etoposide. • Dual mechanism: Stabilizes topo I & II cleavable complexes. • Key applications: Probe for DNA repair interplay; selection agent for resistant lines (KB/STP-1, KB/STP-2). • Supply: Reliable sourcing for SAR campaigns and metabolic engineering (biosynthesis: StpA/StpC).

Molecular Formula C18H10O7
Molecular Weight 338.3 g/mol
CAS No. 131190-63-1
Cat. No. B1680740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaintopin
CAS131190-63-1
SynonymsSaintopin; 
Molecular FormulaC18H10O7
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=C2C=C3C(=C(C2=C(C=C1O)O)O)C(=O)C4=C(C3=O)C=C(C=C4O)O
InChIInChI=1S/C18H10O7/c19-7-1-6-2-9-15(17(24)13(6)11(21)4-7)18(25)14-10(16(9)23)3-8(20)5-12(14)22/h1-5,19-22,24H
InChIKeyCGFVUVWMYIHGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saintopin Procurement for Topoisomerase Research


Saintopin (UCT-1003) is a naphthacenedione-derived antitumor antibiotic originally isolated from the fungus Paecilomyces [1]. It is a dual inhibitor of mammalian DNA topoisomerases I and II, functioning as a poison that stabilizes the enzyme-DNA cleavable complex [2]. Its polyhydroxylated tetracenequinone structure underpins a profile of DNA intercalation and topoisomerase targeting distinct from clinically established camptothecin (topo I-specific) and etoposide (topo II-specific) agents.

Probe typeDual topoisomerase I/II poison for DNA damage pathway studies
ScaffoldPolyhydroxylated tetracenequinone distinct from camptothecin/etoposide
Key contextCell-free and cell-based topoisomerase cleavage complex assays

Saintopin’s Unique Dual-Targeting Advantage


While UCE6 and UCE1022 are structurally related naphthacenedione antibiotics, they exhibit mechanistically distinct topoisomerase targeting profiles [1]. Saintopin is a dual inducer of both topoisomerase I- and topoisomerase II-mediated DNA cleavage, whereas UCE6 and UCE1022 function solely as topoisomerase I-specific poisons [2]. This fundamental difference in enzyme specificity means that substituting saintopin with its analogs in a research setting will yield different cellular responses, particularly regarding topoisomerase II-dependent pathways and potential synergistic effects with topoisomerase I inhibitors.

UCE6 / UCE1022 are topo I‑specific. They lack saintopin’s topo II cleavage induction; dual‑pathway response may not transfer.
Mechanistic mismatch alters readouts. Topo II‑dependent endpoints and synergy with topo I inhibitors can be missed with single‑target analogs.
Resistance profile may shift. Analogs may show different cross‑resistance patterns in topo I‑selected models.

Saintopin: Quantitative Comparison to Analogs


Dual Topoisomerase I/II Poisoning Mechanism

In a cell-free system using purified mammalian enzymes, saintopin induced both topoisomerase I- and topoisomerase II-mediated DNA cleavage, whereas the related analogs UCE6 and UCE1022 induced only topoisomerase I-mediated cleavage [1]. This dual activity is the critical differentiator, establishing saintopin as a probe for studying the interplay between both topoisomerase pathways [2].

Dual cleavage induction
Head‑to‑head
Saintopin: dual topo I+II cleavable complex
UCE6 / UCE1022: topo I only
Defines unique dual‑pathway probe context
Cell‑free system, purified mammalian topoisomerases
Topoisomerase inhibition Antitumor antibiotics DNA cleavage

Topo I Cleavage Potency Ranking

In a direct comparative study of saintopin-type antibiotics, the rank order for topoisomerase I-mediated DNA cleavage activity at concentrations below 1 µM was UCE6 > saintopin > saintopin E > UCE1022 [1]. This places saintopin as an intermediate potency compound within its own structural class, providing a useful benchmark for structure-activity studies.

Topo I potency rank
Head‑to‑head
Rank 2 of 4 (UCE6 > saintopin > saintopin E > UCE1022)
Intermediate potency within structural class
<1 µM, purified topo I
Topoisomerase I DNA cleavage Structure-activity relationship

Equipotency with Clinical Topoisomerase Poisons

Saintopin's topoisomerase I-mediated DNA cleavage activity was comparable to that of camptothecin, a well-established topoisomerase I poison [1]. For topoisomerase II, saintopin induced DNA cleavage equipotent to m-AMSA and VP-16 (etoposide), two classic topoisomerase II poisons [1]. This provides a direct benchmark against clinically relevant standards.

Benchmark vs. standards
Head‑to‑head
Topo I cleavage comparable to camptothecin; topo II comparable to etoposide/m‑AMSA
Supports assay‑benchmarking reference
Cell‑free mammalian enzyme system
Topoisomerase I Topoisomerase II DNA cleavage Antitumor activity

Minimal Enzyme Biosynthesis Pathway

The biosynthesis of saintopin in Paecilomyces marquandii requires only two enzymes: the non-reducing polyketide synthase StpA and the flavin-dependent monooxygenase StpC [1]. Heterologous co-expression of just these two genes in Aspergillus oryzae was sufficient to reconstitute saintopin production [2]. This contrasts with other fungal naphthacenediones which typically require more complex gene clusters and an MβL-type thioesterase for product release, which saintopin's pathway uniquely lacks [1].

Minimal biosynthesis
Reported
Two enzymes (StpA, StpC) sufficient; no canonical MβL thioesterase
Enables streamlined heterologous production studies
Aspergillus oryzae OP12; class‑level inference review recommended
Biosynthesis Polyketide synthase Heterologous expression

Camptothecin-Specific Cross-Resistance

Saintopin-resistant human epidermoid cancer cell lines (KB/STP-1 and KB/STP-2) exhibit 12-fold and 44-fold increased resistance to saintopin, respectively [1]. Critically, these cells show marked cross-resistance to the topoisomerase I poison CPT-11/SN-38, but only minor reductions in sensitivity to the topoisomerase II inhibitor etoposide [1]. This differential pattern is consistent with a resistance mechanism primarily impacting topoisomerase I.

Resistance fold‑change
Head‑to‑head
KB/STP‑1: 12‑fold; KB/STP‑2: 44‑fold vs parental KB
Supports topo I‑centric resistance model interpretation
Marked cross‑resistance to CPT‑11/SN‑38, minor to etoposide
Drug resistance Topoisomerase I Topoisomerase II Cancer cell lines

Selective Topo I Inhibitors from Saintopin

Artifactual derivatives BM2419-1 and BM2419-2, derived from saintopin, act as selective inhibitors of human topoisomerase I, unlike the parent dual inhibitor [1]. In a yeast growth assay dependent on human topoisomerase I induction, BM2419-1 and BM2419-2 exhibited IC50 values of 0.3 ng/ml and 6.0 ng/ml, respectively [1].

Selective topo I probes
Reported
BM2419‑1 IC50 0.3 ng/ml; BM2419‑2 IC50 6.0 ng/ml
Assay context for saintopin‑derived selective inhibitors
Yeast growth assay expressing human topo I
Topoisomerase I Selective inhibitors Derivatives

Saintopin Research and Procurement Applications


Dual Topoisomerase I/II Targeting in Cancer

Saintopin is uniquely suited as a probe to study the cellular consequences of simultaneous topoisomerase I and II poisoning [1]. Its dual activity distinguishes it from single-target agents like camptothecin or etoposide, enabling experiments that dissect the interplay and potential synergy between the two DNA repair pathways [2].

Topoisomerase I-Resistant Cell Line Models

Due to its ability to induce both topoisomerase I and II cleavage, saintopin is a robust selection agent for generating drug-resistant cell lines, such as the KB/STP-1 and KB/STP-2 lines [1]. These models are valuable for studying topoisomerase I down-regulation and cross-resistance to camptothecin analogs like SN-38 [2].

Biosynthetic Engineering of Naphthacenedione

The discovery that saintopin biosynthesis requires only two enzymes (StpA and StpC) without a canonical thioesterase makes it an attractive target for metabolic engineering [1]. Its heterologous production in Aspergillus oryzae provides a platform for generating analogues and scaling up production for further study [2].

SAR for Topoisomerase Poisons

Saintopin's distinct dual-poisoning profile and intermediate potency within its structural class (compared to UCE6 and UCE1022) make it a critical reference compound for SAR campaigns aimed at optimizing selectivity or potency of naphthacenedione-based topoisomerase inhibitors [1].

Application
Selection Property
Validation Focus
Dual topo I/II pathway studies
Dual cleavable complex induction
Interplay and synergy endpoints
Topo I resistance model studies
Cross‑resistance pattern to camptothecins
Topo I down‑regulation and SN‑38 cross‑resistance profiling
Naphthacenedione biosynthetic engineering
Minimal two‑enzyme gene cluster (StpA, StpC)
Heterologous expression and yield optimization
Topoisomerase inhibitor SAR campaigns
Intermediate potency rank in structural class
Selectivity benchmarking against UCE6 and UCE1022

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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